N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
説明
This compound belongs to the 1,4,8-triazaspiro[4.5]decane class, characterized by a spirocyclic core fused with a triazole ring. The structure features a 4-chlorophenyl group attached to the carboxamide moiety and a 3-fluorophenyl substituent at the 2-position of the triazole ring. These halogenated aromatic groups are critical for modulating interactions with biological targets, particularly phospholipase D (PLD) isoforms, which are implicated in diseases such as cancer and neurodegenerative disorders .
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-14-4-6-16(7-5-14)23-19(28)26-10-8-20(9-11-26)24-17(18(27)25-20)13-2-1-3-15(22)12-13/h1-7,12H,8-11H2,(H,23,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZOCLDNGYGQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide, a compound with the CAS number 1185167-75-2, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is , with a molecular weight of 400.8 g/mol. The compound features a complex spirocyclic structure that may contribute to its unique biological activity.
| Property | Value |
|---|---|
| CAS Number | 1185167-75-2 |
| Molecular Formula | C20H18ClFN4O2 |
| Molecular Weight | 400.8 g/mol |
1. Enzyme Inhibition:
Research indicates that compounds with similar structural motifs exhibit inhibitory activity against various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of similar triazaspiro compounds have shown moderate inhibition against AChE and BChE, which are crucial targets in neurodegenerative diseases like Alzheimer's . The presence of halogen atoms (like chlorine and fluorine) can enhance binding affinity through halogen bonding interactions.
2. Antioxidant Activity:
Studies have also highlighted the potential antioxidant properties of triazaspiro compounds. These activities are often assessed through free radical scavenging assays, where the ability to neutralize reactive oxygen species (ROS) is measured. Such properties are beneficial in mitigating oxidative stress-related diseases.
Case Studies
Case Study 1: In Vitro Activity Against Cholinesterases
In a study examining related compounds, the derivative N-(4-chlorophenyl)-2-(3-fluorophenyl)-hydrazone demonstrated significant inhibitory effects against AChE and BChE, with IC50 values of 10.4 μM and 7.7 μM respectively . This suggests that the structural features of N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide may similarly confer enzyme inhibition capabilities.
Case Study 2: Cytotoxicity Evaluation
Another study evaluated the cytotoxic effects of triazaspiro compounds on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Compounds exhibiting significant cytotoxicity could be explored further for their potential as anticancer agents .
Research Findings
Recent investigations into the biological activity of N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide have revealed several key findings:
- Enzyme Inhibition: Similar compounds have shown dual inhibitory effects against cholinesterases and β-secretase (BACE-1), indicating a multi-target approach that could be beneficial in treating Alzheimer's disease.
- Antioxidant Potential: The compound's ability to scavenge free radicals suggests it could play a role in protecting cells from oxidative damage.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among analogues include:
- Substituents on the aromatic rings : Chlorine (Cl) and fluorine (F) at specific positions influence steric and electronic properties.
- Spirocyclic core modifications : Changes in ring size or heteroatom arrangement alter conformational flexibility.
- Carboxamide side chains : Variations in the N-linked aromatic group (e.g., naphthyl vs. substituted phenyl) affect target binding.
Key Findings :
- Halogenation: The 4-Cl and 3-F substituents in the target compound enhance PLD2 binding affinity compared to non-halogenated or methylated analogues (e.g., 3,4-dimethylphenyl in ).
- Carboxamide Group : Replacing the naphthyl group (as in NFOT) with a 4-chlorophenyl reduces off-target interactions, improving selectivity for PLD2 over PLD1 .
- Chiral Centers : ML-299’s chiral side chain contributes to dual PLD1/PLD2 inhibition, whereas the target compound’s simpler structure avoids this complexity, favoring specificity .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Halogenation reduces oxidative metabolism, as seen in the target compound’s longer half-life relative to non-halogenated spirocycles (e.g., Compound C in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
